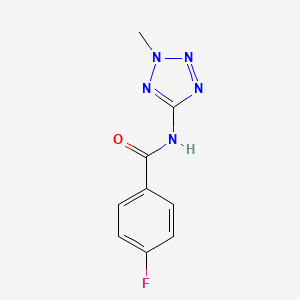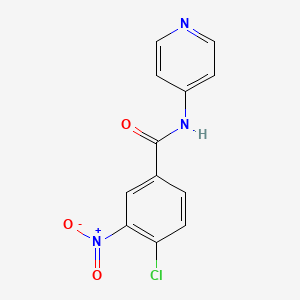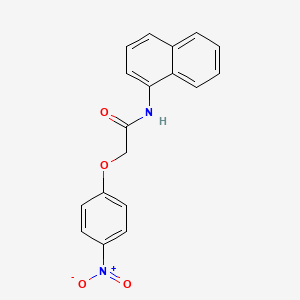![molecular formula C15H13N3O2 B5763374 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
Wissenschaftliche Forschungsanwendungen
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. Additionally, this compound has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties. Furthermore, it has been used as a fluorescent probe for the detection of nitric oxide in biological systems.
Wirkmechanismus
The mechanism of action of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine are diverse and depend on the specific application. For example, studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Additionally, it has been found to possess significant antitumor activity against various cancer cell lines. Furthermore, it has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities, making it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. For example, this compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Furthermore, there is a need for more in-depth studies on the safety and toxicity of this compound, particularly at high concentrations. Finally, the potential use of this compound as a fluorescent probe for the detection of nitric oxide in biological systems warrants further investigation.
Synthesemethoden
The synthesis of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3-methylphenol, 2-chloropyridine, and 1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and is typically carried out in a solvent such as dimethylformamide (DMF). The product is then purified through column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-2-6-13(8-11)19-10-14-17-15(18-20-14)12-5-3-7-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGDKYQMCHPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5763296.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)

![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

